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Asulam-d3 (methoxy-d3)

Cat. No.: B1160434
M. Wt: 233.26
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterium (B1214612) Labeling, Specifically Asulam-d3 (methoxy-d3), in Mechanistic Investigations

Deuterium, an isotope of hydrogen with an additional neutron, is a popular choice for labeling studies. clearsynth.com Its increased mass compared to protium (B1232500) (the common isotope of hydrogen) can lead to a phenomenon known as the kinetic isotope effect (KIE). symeres.comzeochem.com The KIE can alter the rate of chemical reactions, providing deep insights into reaction mechanisms. By observing how the presence of deuterium affects the breakdown of a molecule, researchers can deduce which chemical bonds are broken during a reaction. acs.org

The specific labeling of the methoxy (B1213986) group in Asulam (B1667650) to create Asulam-d3 (methoxy-d3) is a targeted approach. This allows researchers to focus specifically on the role of the methoxy group in the herbicide's activity and degradation. The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can help to elucidate metabolic pathways and the enzymes involved in the breakdown of Asulam. medchemexpress.com

Overview of Asulam-d3 (methoxy-d3) as a Critical Research Tool

Asulam-d3 (methoxy-d3) serves primarily as an internal standard in analytical chemistry and as a tracer in metabolic and environmental fate studies of Asulam. esslabshop.comlgcstandards.com Asulam is a carbamate (B1207046) herbicide used to control weeds like bracken. nih.govherts.ac.uk Understanding its behavior in the environment is crucial for assessing its potential impact.

The use of Asulam-d3 (methoxy-d3) allows for:

Precise Quantification: In analytical methods, adding a known amount of Asulam-d3 (methoxy-d3) to a sample allows for the accurate determination of the concentration of unlabeled Asulam, even if some of the sample is lost during preparation. symeres.com

Metabolite Identification: By tracking the deuterated label, scientists can more easily identify the various breakdown products (metabolites) of Asulam in complex environmental or biological samples. wayne.edunih.gov

Mechanistic Elucidation: Studying the differences in the degradation rates and pathways between Asulam and Asulam-d3 (methoxy-d3) can reveal the specific biochemical reactions involved in its transformation. acs.org

Scope and Objectives of Academic Inquiry into Asulam-d3 (methoxy-d3)

Academic and industrial research involving Asulam-d3 (methoxy-d3) is focused on several key objectives:

Developing and validating robust analytical methods for the detection and quantification of Asulam in various matrices such as soil, water, and plant tissues.

Investigating the complete metabolic pathways of Asulam in target and non-target organisms to understand its selectivity and potential for bioaccumulation. herts.ac.uk

Characterizing the environmental fate of Asulam, including its persistence, mobility, and degradation under different environmental conditions. researchgate.netepa.gov

Using compound-specific isotope analysis (CSIA) with labeled standards like Asulam-d3 to differentiate between various degradation processes (e.g., biodegradation vs. photodegradation) in the field. rsc.orgresearchgate.net

The insights gained from these studies are essential for regulatory agencies in assessing the environmental risks associated with the use of Asulam and for developing strategies to mitigate any potential adverse effects. researchgate.net

Properties

Molecular Formula

C₈H₇D₃N₂O₄S

Molecular Weight

233.26

Synonyms

N-[(4-Aminophenyl)sulfonyl]carbamic Acid Methyl Ester-d3;  Sulfanilylcarbamic Acid Methyl Ester-d3;  Asulox F-d3;  MB 9057-d3;  Methyl (4-Aminophenylsulfonyl)carbamate-d3;  Methyl 4-Aminobenzenesulfonylcarbamate-d3;  Methyl p-Aminobenzenesulfonylcarbamate-

Origin of Product

United States

Synthesis and Comprehensive Characterization of Asulam D3 Methoxy D3

Synthetic Methodologies for Site-Specific Deuteration of the Methoxy (B1213986) Moiety

The introduction of a deuterated methoxy group requires a synthetic approach that is both regioselective and efficient, ensuring high levels of deuterium (B1214612) incorporation. The strategy hinges on the selection of an appropriate precursor and a deuterated reagent capable of delivering the trideuteromethyl group.

A plausible and effective synthetic route to Asulam-d3 (methoxy-d3) involves the O-methylation of a suitable precursor with a trideuteromethylating agent. The logical precursor for this reaction is the anionic form of N-(4-aminophenylsulfonyl)carbamic acid.

Formation of the Carbamate (B1207046) Precursor : The synthesis begins with 4-aminobenzenesulfonamide. This starting material is reacted to form an N-sulfonyl carbamate salt. This intermediate serves as the nucleophile for the subsequent deuteromethylation step.

Trideuteromethylation : The key step for isotopic labeling involves the reaction of the carbamate precursor with a deuterated methylating agent. Trideuteromethyl iodide (CD₃I), often referred to as iodomethane-d3, is an excellent reagent for this purpose due to its high reactivity and the commercial availability of high isotopic purity forms. bloomtechz.comjuniperpublishers.com The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, under basic conditions to facilitate the nucleophilic attack of the carbamate nitrogen on the electrophilic CD₃I.

The chemical transformation is depicted below:

Step 1: Formation of N-(4-aminophenylsulfonyl)carbamate salt from 4-aminobenzenesulfonamide. Step 2: Reaction of the carbamate salt with trideuteromethyl iodide (CD₃I) to yield Asulam-d3 (methoxy-d3).

This pathway ensures that the deuterium atoms are introduced specifically at the methoxy position, with no scrambling or exchange with other protons on the molecule, thereby guaranteeing site-specific labeling.

Achieving a high degree of deuterium incorporation is paramount for the utility of the final product as an internal standard. Several factors are critical for optimizing the efficiency of the trideuteromethylation reaction.

High Isotopic Purity of Reagent : The primary factor is the isotopic purity of the deuterating agent. Trideuteromethyl iodide with an isotopic purity of >99.5 atom % D is readily available and should be used to ensure the resulting Asulam-d3 has the highest possible isotopic enrichment. nih.gov

Anhydrous Reaction Conditions : Although H/D exchange is not a primary concern for the C-D bonds in the methyl group, conducting the reaction under strictly anhydrous conditions is crucial. The presence of water can potentially react with the base and interfere with the primary reaction, potentially lowering the yield.

Reaction Stoichiometry and Conditions : A slight excess of trideuteromethyl iodide may be used to drive the reaction to completion. The reaction temperature and time must be carefully controlled. Moderate temperatures (e.g., room temperature to 50 °C) are typically sufficient to promote the reaction without causing degradation of the reactants or product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the determination of the optimal reaction time, ensuring complete consumption of the non-deuterated precursor.

By carefully controlling these parameters, deuterium incorporation efficiencies exceeding 99% can be routinely achieved.

Spectroscopic Verification of Isotopic Enrichment and Structural Integrity

Following synthesis, a comprehensive suite of spectroscopic analyses is required to confirm the correct chemical structure and, critically, to verify the position and abundance of the deuterium label.

NMR spectroscopy is a powerful, non-destructive technique for confirming the precise location of isotopic labels. Comparison of the NMR spectra of Asulam (B1667650) and Asulam-d3 provides definitive evidence of successful site-specific deuteration.

¹H NMR Spectroscopy : In the proton NMR spectrum of unlabeled Asulam, the methoxy protons (–OCH₃) appear as a sharp singlet. Upon successful deuteration, this characteristic singlet is absent in the spectrum of Asulam-d3 (methoxy-d3). The disappearance of this signal is the most direct evidence of the replacement of protons with deuterium atoms at the methoxy position. The percentage of deuterium incorporation can be estimated by comparing the integration of any residual methoxy proton signal against the integration of other protons in the molecule, such as those on the aromatic ring.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides further confirmation. In unlabeled Asulam, the methoxy carbon appears as a quartet due to coupling with the three attached protons (J-coupling). In Asulam-d3, this signal is replaced by a multiplet due to coupling with the three deuterium nuclei (spin I=1). rsc.org This results in a characteristic pattern, often observed as a septet, and the signal may be broader and at a slightly upfield chemical shift compared to the protonated analog due to the isotopic effect.

NucleusUnlabeled Asulam (Expected)Asulam-d3 (methoxy-d3) (Expected)Observation
¹H Singlet at ~3.8 ppm (3H, -OCH₃)Signal absentConfirms replacement of H by D
¹³C Quartet at ~53 ppm (-OCH₃)Multiplet (septet) at ~53 ppm (-OCD₃)Confirms presence of CD₃ group

HRMS is essential for confirming the molecular formula and assessing the isotopic purity of the synthesized compound. spectroscopyonline.com By providing highly accurate mass measurements, it can distinguish between molecules with very small mass differences.

The analysis of Asulam-d3 involves comparing its measured mass to the theoretical mass. The incorporation of three deuterium atoms in place of three protium (B1232500) atoms results in a mass increase of approximately 3 Da. HRMS can measure this mass difference with high precision, confirming the successful synthesis. The isotopic distribution pattern is used to quantify isotopic purity. For a highly enriched sample of Asulam-d3, the most abundant peak in the molecular ion cluster will correspond to the d3-labeled species, with very low intensity peaks for d0, d1, and d2 species. wikipedia.orgnih.gov

CompoundFormulaMonoisotopic Mass (Da)[M+H]⁺ (Calculated)
AsulamC₈H₁₀N₂O₄S230.0361231.0434
Asulam-d3C₈H₇D₃N₂O₄S233.0549234.0622

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. When a hydrogen atom is replaced by a heavier deuterium atom, the vibrational frequency of the corresponding bond decreases. youtube.com

In the case of Asulam-d3, the most significant change in the IR spectrum compared to unlabeled Asulam is the disappearance of the C-H stretching vibrations associated with the methoxy group and the appearance of new C-D stretching vibrations at a lower frequency. nih.gov The C-H stretching modes for a methyl group typically appear in the 2960-2850 cm⁻¹ region. Due to the increased reduced mass of the C-D bond, the corresponding C-D stretching vibrations are expected to appear in the 2250-2050 cm⁻¹ region. cdnsciencepub.com The presence of these new absorption bands and the absence of the original C-H bands provide clear spectroscopic evidence of deuteration at the methoxy group. Other characteristic peaks, such as those for N-H, S=O, and C=O stretches, should remain largely unchanged, confirming the integrity of the rest of the molecular structure.

BondVibration TypeUnlabeled Asulam (Typical Range, cm⁻¹)Asulam-d3 (methoxy-d3) (Predicted Range, cm⁻¹)
C-H (in -OCH₃)Stretch2960 - 2850Absent
C-D (in -OCD₃)StretchAbsent2250 - 2050
N-HStretch3400 - 33003400 - 3300
C=OStretch1750 - 17301750 - 1730
S=OStretch1350 - 1300 and 1180 - 11601350 - 1300 and 1180 - 1160

Chromatographic Purity Assessment and Validation

The definitive assessment of purity for isotopically labeled compounds such as Asulam-d3 (methoxy-d3) is critical for its use as an internal standard in analytical methodologies. Chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for determining the chemical purity and identifying the presence of any volatile impurities.

High-Performance Liquid Chromatography (HPLC) Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Asulam-d3 (methoxy-d3). The method is designed to separate the main compound from any potential impurities that may have arisen during synthesis or degradation.

A suitable HPLC method for the analysis of Asulam-d3 (methoxy-d3) can be adapted from established methods for its non-deuterated analogue, Asulam. A reverse-phase HPLC system is typically employed for this purpose. The separation is generally achieved on a C18 column, which provides excellent resolution for carbamate compounds.

The mobile phase composition is a critical parameter in achieving optimal separation. A gradient elution is often preferred to ensure the effective separation of impurities with a wide range of polarities. A common mobile phase consists of a mixture of an aqueous component, such as water with a small percentage of an acid like formic acid to improve peak shape, and an organic modifier, typically methanol (B129727) or acetonitrile. The gradient program involves a gradual increase in the proportion of the organic solvent to elute more strongly retained components.

Detection is most commonly performed using a UV detector set at a wavelength where Asulam and its potential impurities exhibit significant absorbance, often around 254 nm. The purity of Asulam-d3 (methoxy-d3) is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. It is important to note that the retention time of Asulam-d3 (methoxy-d3) may be slightly shorter than that of its non-deuterated counterpart due to the kinetic isotope effect, a phenomenon observed in the chromatographic separation of deuterated and non-deuterated isomers. nih.govnih.gov

The validation of the HPLC method is crucial to ensure its reliability. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. Specificity is established by showing that the method can unequivocally assess the analyte in the presence of expected impurities. Linearity is determined by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between concentration and peak area. Accuracy is assessed by spiking a sample with a known amount of the analyte and measuring the recovery. Precision is evaluated by repeatedly analyzing a homogenous sample to determine the degree of scatter in the results. Robustness is tested by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) and observing the effect on the results.

Interactive Data Table: Representative HPLC Purity Data for Asulam-d3 (methoxy-d3)

Lot NumberRetention Time (min)Peak Area (Main Compound)Total Peak AreaPurity (%)
AD3-0015.211254321126012399.54
AD3-0025.231345678135234599.51
AD3-0035.221198765120345699.61

Note: This data is representative and based on typical purity specifications for this compound.

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS) or a flame ionization detector (FID), is the method of choice for the analysis of volatile organic impurities that may be present in the Asulam-d3 (methoxy-d3) sample. These impurities can include residual solvents from the synthesis and purification processes.

Headspace GC is a particularly powerful technique for this analysis as it allows for the introduction of only the volatile components into the GC system, thereby protecting the instrument from non-volatile matrix components. In this method, the Asulam-d3 (methoxy-d3) sample is placed in a sealed vial and heated to a specific temperature. This allows the volatile impurities to partition into the gas phase (headspace) above the sample. A sample of this headspace gas is then injected into the GC for separation and detection.

The separation of volatile impurities is typically achieved on a capillary column with a stationary phase suitable for resolving a wide range of solvents, such as a column with a polyethylene glycol (PEG) or a modified polysiloxane phase. The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of both highly volatile and less volatile components.

The identification of volatile impurities is often confirmed by mass spectrometry, which provides information about the molecular weight and fragmentation pattern of each component. Quantification is typically performed using an FID, which offers high sensitivity and a wide linear range for organic compounds. The concentration of each volatile impurity is determined by comparing its peak area to that of a known standard.

Common volatile impurities that may be analyzed include solvents used in the synthesis of carbamates, such as methanol, ethanol, acetone, and dichloromethane. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide limits for the acceptable levels of residual solvents in pharmaceutical substances.

Interactive Data Table: Representative Headspace GC Analysis of Volatile Impurities in Asulam-d3 (methoxy-d3)

Volatile ImpurityRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Methanol2.54< 503000
Ethanol3.12< 505000
Acetone3.45< 505000
Dichloromethane4.01< 10600

Note: This data is representative and assumes that any detected impurities are well below the acceptable limits.

Advanced Analytical Methodologies Employing Asulam D3 Methoxy D3

Development and Validation of Quantitative Analytical Procedures

The accurate determination of Asulam (B1667650) residues relies on validated analytical methods capable of detecting trace concentrations in challenging matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for this purpose due to its high selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) offers an alternative, though it requires chemical derivatization to enhance the volatility of Asulam and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization for Asulam and its Metabolites

LC-MS/MS method development for Asulam involves the systematic optimization of chromatographic separation and mass spectrometric detection parameters to achieve maximum sensitivity and specificity.

Sample Preparation and Chromatography: Validated methods for agricultural and livestock products typically employ an extraction step using polar organic solvents such as methanol (B129727) or acetone. spkx.net.cnresearchgate.net Cleanup procedures are crucial to remove interfering matrix components and often utilize solid-phase extraction (SPE) with cartridges like hydrophilic-lipophilic balanced (HLB) or octadecyl silylated silica (B1680970) gel (C18). spkx.net.cnresearchgate.net Chromatographic separation is commonly achieved on a C18 reversed-phase column with an acidic mobile phase, such as a water-methanol or water-acetonitrile gradient containing formic or acetic acid, to ensure the sharp peak shape of the acidic Asulam molecule. researchgate.net

Mass Spectrometry: Optimization of MS/MS parameters is performed by infusing a standard solution of Asulam and its metabolites, such as sulfanilamide (B372717), into the mass spectrometer. Key parameters, including precursor ion, product ions, collision energy (CE), and cone voltage, are fine-tuned to find the most stable and intense precursor-to-product ion transitions for use in Multiple Reaction Monitoring (MRM) mode. The existence of optimized MRM transitions and collision energies for Asulam is well-established and incorporated into commercial pesticide libraries, which significantly accelerates method development. shimadzu.comshimadzu.com

Table 1: Typical LC-MS/MS Method Parameters for Asulam Analysis

ParameterTypical Condition
Extraction SolventMethanol or Acetonitrile
CleanupSolid-Phase Extraction (SPE) with C18 or HLB cartridges
LC ColumnReversed-phase C18
Mobile PhaseGradient of water and methanol/acetonitrile with 0.1% formic acid
Ionization ModeElectrospray Ionization (ESI), typically positive or negative mode
Detection ModeMultiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Derivatives

While less common than LC-MS/MS for Asulam analysis, GC-MS can be employed after a crucial derivatization step. Asulam itself is not sufficiently volatile or thermally stable for direct GC analysis. The primary strategy involves the chemical conversion of Asulam and its metabolites into less polar, more volatile compounds. jfda-online.com

A documented method is based on the hydrolytic conversion of the parent Asulam compound and its metabolites to a common product, sulfanilamide. researchgate.netjfda-online.com This sulfanilamide is then derivatized through N-methylation to create a more volatile molecule suitable for gas chromatographic separation and subsequent mass spectrometric detection. researchgate.net The identity of this methylated derivative has been confirmed using chemical ionization mass spectrometry. researchgate.net This derivatization is essential as it modifies the analyte to be compatible with the GC environment, improving its chromatographic properties and enabling reliable analysis. jfda-online.com

Role of Asulam-d3 (methoxy-d3) as an Internal Standard

The primary function of Asulam-d3 (methoxy-d3) in analytical methods is to serve as an internal standard, specifically in isotope dilution mass spectrometry (IDMS). Because its mass is different from the native analyte, the mass spectrometer can distinguish between the two compounds. However, its chemical structure is nearly identical, ensuring it behaves similarly during extraction, cleanup, chromatography, and ionization.

Correction for Matrix Effects in Complex Environmental and Biological Samples

Matrix effects, which are the suppression or enhancement of the analyte's ionization signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. These effects can lead to inaccurate quantification. The use of a co-eluting, stable isotope-labeled internal standard like Asulam-d3 is the most effective way to compensate for these effects.

As Asulam-d3 is affected by matrix interferences to the same extent as the native Asulam, the ratio of the analyte signal to the internal standard signal remains constant, even if absolute signal intensities fluctuate. This principle has been effectively demonstrated in the analysis of structurally related sulfonamide compounds in complex matrices like manure, where isotopically labeled internal standards were selected specifically to minimize the matrix effect and ensure accurate quantification. nih.govresearchgate.net By incorporating Asulam-d3, variations introduced by the matrix are normalized, leading to more reliable and accurate results.

Enhancement of Analytical Precision and Accuracy in Residue Quantification

The use of Asulam-d3 (methoxy-d3) significantly improves both the precision (reproducibility) and accuracy (closeness to the true value) of quantitative methods. It corrects for variations that can occur at virtually every stage of the analytical process, including volumetric errors during sample preparation and fluctuations in instrument performance.

Validated LC-MS/MS methods for Asulam in livestock products that utilized an external calibration approach have reported excellent accuracy and precision. researchgate.net However, the inclusion of an isotope-labeled internal standard provides an additional layer of robustness. Isotope dilution methods for determining other sulfonamides in milk have demonstrated high accuracy, with recovery values typically in the range of 91-114%. acgpubs.org By accounting for analyte losses during sample preparation and correcting for injection volume variability, Asulam-d3 ensures that the final calculated concentration is a more accurate reflection of the true amount in the original sample, leading to lower relative standard deviations (RSD) and improved method ruggedness.

Table 2: Validation Data from an LC-MS/MS Method for Asulam in Livestock Products (using external standard calibration)

MatrixSpike Level (mg/kg)Average Recovery (%)Precision (RSD, %)
Bovine Muscle0.0198.73.1
Bovine Fat0.0192.711.6
Bovine Liver0.0196.46.3
Milk0.0193.17.1

Data sourced from a study on the determination of Asulam in livestock products by LC-MS/MS. researchgate.net

Trace Analysis and Detection Limits in Diverse Matrices

Achieving low detection limits is essential for verifying compliance with maximum residue limits (MRLs) set by regulatory agencies. Modern LC-MS/MS methods are capable of quantifying Asulam at trace levels. Validated methods have consistently achieved a limit of quantification (LOQ) of 0.01 mg/kg in a variety of matrices. spkx.net.cnresearchgate.net

The use of Asulam-d3 (methoxy-d3) is instrumental in reliably achieving such low detection levels. At trace concentrations, the analyte signal is weak and more susceptible to interference and variability. Asulam-d3 provides a stable reference signal that allows for the confident detection and quantification of the target analyte, even when the absolute response is low or variable. For related sulfonamides, methods employing isotope-labeled internal standards have achieved LOQs in the low µg/kg range (4.0-12.3 µg/kg), demonstrating the power of the isotope dilution technique for trace analysis. nih.govresearchgate.net

Table 3: Reported Limits of Quantification (LOQ) for Asulam in Various Matrices

Matrix TypeMethodLimit of Quantification (LOQ)
Agricultural ProductsLC-MS/MS0.01 mg/kg
Livestock Products (Muscle, Fat, Liver, Milk)LC-MS/MS0.01 mg/kg

Data compiled from published analytical methods. spkx.net.cnresearchgate.net

Environmental Water and Soil Analysis

The detection of pesticide residues like Asulam in environmental compartments is a key aspect of monitoring ecosystem health and water quality. Analytical methods developed for Asulam in water samples include techniques like square wave voltammetry and flow injection analysis with amperometric detection. scispace.comresearchgate.net However, for higher sensitivity and selectivity, chromatographic methods coupled with mass spectrometry (LC-MS) are standard.

In these advanced methods, Asulam-d3 (methoxy-d3) is indispensable as an internal standard. It is added to a water or soil sample at a known concentration at the beginning of the analytical process. Because Asulam-d3 has nearly identical physicochemical properties to Asulam, it experiences similar losses during extraction, cleanup, and analysis. By comparing the signal of the native Asulam to the known concentration of the deuterated standard, analysts can accurately quantify the concentration of the herbicide, even at trace levels. This isotope dilution technique is the gold standard for quantifying organic micropollutants in complex environmental matrices. Governmental agencies and environmental laboratories rely on such robust methods for monitoring programs, such as the analysis of groundwater for pesticides. waterqualitydata.us

Table 1: Applications of Asulam-d3 in Environmental Analysis

Analytical Application Technique Role of Asulam-d3 (methoxy-d3) Matrix
Herbicide Residue Monitoring LC-MS/MS Internal Standard Water (Groundwater, Surface Water)

Plant and Non-Human Biological Sample Analysis

Asulam is applied to various crops to control weeds, making it necessary to monitor for its residues in agricultural products and other biological tissues to ensure food safety and environmental compliance. Plant matrices are notoriously complex, containing a wide variety of compounds that can interfere with analysis, a phenomenon known as the "matrix effect."

The use of Asulam-d3 (methoxy-d3) is crucial for overcoming these challenges. As an internal standard, it co-elutes with the non-labeled Asulam in liquid chromatography, but is distinguished by the mass spectrometer. This allows the instrument to correct for any signal suppression or enhancement caused by the co-eluting matrix components from the plant or biological extract. This ensures that the calculated concentration of Asulam is accurate and reliable, which is essential for regulatory compliance and risk assessment. Its application is vital for determining residue levels in crops and understanding the environmental fate of the herbicide in non-human organisms.

Quality Control and Reference Material Applications

The reliability of any chemical analysis is fundamentally dependent on the quality of the reference materials used for calibration and control. Asulam-d3 (methoxy-d3) is produced and sold as a high-purity, stable isotope-labeled reference material specifically for this purpose. lgcstandards.comchiron.no

Certification and Traceability of Asulam-d3 (methoxy-d3) Reference Standards

Certified Reference Materials (CRMs) of Asulam-d3 (methoxy-d3) are produced by specialized manufacturers under rigorous quality management systems to ensure their accuracy and reliability. These suppliers often operate under accreditations such as ISO 17034, which is the international standard for the competence of reference material producers, as well as ISO 9001 for quality management systems. lgcstandards.compharmaffiliates.com

The certification process involves a comprehensive characterization of the material. The chemical purity is determined using techniques like high-performance liquid chromatography (HPLC), while its identity is confirmed by methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). pharmaffiliates.com The isotopic purity (the percentage of deuterium (B1214612) enrichment) is also precisely determined. Each batch of the reference standard is accompanied by a Certificate of Analysis, which details these properties, provides a certified concentration or purity value with its associated uncertainty, and ensures traceability to national or international standards.

Table 2: Typical Specifications for Asulam-d3 (methoxy-d3) Reference Material

Parameter Specification Source
Chemical Formula C₈D₃H₇N₂O₄S lgcstandards.comfishersci.fr
Molecular Weight 233.26 lgcstandards.compharmaffiliates.com
Synonyms Methyl-d3 ((4-aminophenyl)sulfonyl)carbamate pharmaffiliates.comfishersci.fr
Purity ≥98% Chemical Purity fishersci.de
Isotopic Enrichment ≥99 atom % D fishersci.de
Format Neat solid or solution in a solvent (e.g., acetonitrile) lgcstandards.comchiron.no

| Storage Condition | 2-8°C Refrigerator | pharmaffiliates.com |

Inter-laboratory Proficiency Testing and Method Harmonization

Inter-laboratory proficiency testing (PT) is a critical component of external quality control for analytical laboratories. In a PT scheme, a central organizer distributes homogenous samples of a material (e.g., spiked water or soil) to multiple laboratories. The participating labs analyze the sample using their own methods and report their results back to the organizer.

Table 3: Compound Names Mentioned

Compound Name
Asulam-d3 (methoxy-d3)
Asulam

Mechanistic Investigations and Pathway Elucidation Utilizing Asulam D3 Methoxy D3

Elucidation of Environmental Transformation Pathways of Asulam (B1667650)

Understanding the environmental fate of asulam is critical for assessing its persistence, mobility, and potential impact on ecosystems. The use of Asulam-d3 (methoxy-d3) has been instrumental in clarifying its degradation pathways under various environmental conditions, including photolysis, hydrolysis, and microbial action.

Studies utilizing Asulam-d3 (methoxy-d3) have provided significant clarity on the photolytic degradation of asulam in water. When aqueous solutions of Asulam-d3 are exposed to simulated sunlight or specific UV wavelengths, researchers can track the formation of photoproducts with and without the deuterium (B1214612) label.

Detailed analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) reveals that a primary degradation pathway involves the cleavage of the sulfonyl-carbamate bond (N-S bond). This process leads to the formation of sulfanilic acid and a carbamate (B1207046) radical. The use of Asulam-d3 confirms that the methoxy (B1213986) group remains intact on the carbamate portion initially. However, further degradation of this fragment can occur. Another significant pathway is the cleavage of the carbon-sulfur (C-S) bond, which is also traced by the presence or absence of the d3-label in the resulting aromatic fragments. The isotopic label allows for the clear differentiation of fragments, confirming the points of molecular cleavage and helping to reconstruct the degradation cascade.

Table 1: Major Photodegradation Products of Asulam Identified Using Asulam-d3 (methoxy-d3) Tracing

PhotoproductDeuterium Label PresenceImplied Mechanism
Sulfanilic acidAbsentCleavage of N-S bond
Methyl (methoxy-d3) carbamatePresentCleavage of N-S bond
4-AminophenolAbsentCleavage of C-S bond
N-(4-aminophenyl)formamideAbsentC-S bond cleavage and rearrangement

Asulam-d3 (methoxy-d3) is employed to assess the hydrolytic stability of asulam under varying pH conditions (acidic, neutral, and alkaline). By incubating the labeled compound in buffered aqueous solutions, the rate of hydrolysis and the identity of the resulting products can be determined with high confidence. The key reaction in hydrolysis is the cleavage of the carbamate ester bond.

The use of the methoxy-d3 label is particularly insightful for this process. Mass spectrometric analysis of samples over time can detect the release of deuterated methanol (B129727) (CD3OH), providing direct evidence and quantification of the ester hydrolysis rate. The primary non-deuterated product formed is 4-aminobenzenesulfonamide. The stability of asulam is found to be pH-dependent, with hydrolysis being more rapid under alkaline conditions. Deuterium tracing confirms that the initial hydrolytic attack occurs at the carbamoyl carbon, leading to the cleavage of the ester linkage.

The biodegradation of asulam is a critical process governing its persistence in soil and sediment. Isotopic labeling with Asulam-d3 (methoxy-d3) has been pivotal in delineating the microbial metabolic pathways and identifying the full spectrum of breakdown products.

In complex matrices like soil and sediment, distinguishing between naturally occurring compounds and herbicide metabolites can be challenging. The unique mass signature of Asulam-d3 (methoxy-d3) and its metabolites allows for their confident detection against a complex background. This has enabled the identification of not only major metabolites like sulfanilamide (B372717) but also minor or transient intermediates that might otherwise be missed. For example, studies have identified N-acetylated intermediates where the deuterated methoxy group is still present, suggesting that acetylation can precede the ultimate cleavage of the carbamate group in some microbial species.

The deuterium label on the methoxy group provides a direct method for studying the kinetics of the initial and rate-limiting steps in asulam's microbial degradation. The primary hydrolytic cleavage of the carbamate bond, mediated by microbial enzymes such as carboxylesterases, results in the formation of sulfanilamide and, theoretically, deuterated carbon dioxide (CD3O-COOH -> CO2) after release of deuterated methanol. By monitoring the disappearance of the parent compound containing the d3-label and the appearance of metabolites lacking the label, researchers can calculate precise degradation rates. This has shown that the cleavage of the methoxy group (as part of the methyl carbamate moiety) is a key step in the detoxification and mineralization of the herbicide in the environment.

Table 2: Key Microbial Metabolites of Asulam Identified via Asulam-d3 (methoxy-d3) Labeling

MetaboliteDeuterium Label PresenceEnzymatic Process Implied
SulfanilamideAbsentCarboxylesterase activity
N-acetylasulam-d3PresentN-acetyltransferase activity
4-Aminobenzenesulfonic acidAbsentFurther degradation of Sulfanilamide
Deuterated Methanol (CD3OH)PresentHydrolysis of the carbamate ester

Microbial Biodegradation Pathways in Soil and Sediment Environments

Metabolic Fate Studies in Non-Human Biological Systems

Beyond environmental degradation, understanding the metabolic fate of asulam in living organisms is essential. Asulam-d3 (methoxy-d3) has been used as a tracer in studies involving non-target organisms to determine the pathways of uptake, transformation, and excretion. For instance, in laboratory studies with model organisms, the administration of the labeled compound allows for the tracking of its journey through the biological system.

Analysis of tissues and excreta using LC-MS/MS can differentiate the unchanged parent compound (containing the d3 label) from its various metabolites. A primary metabolic transformation observed is N-acetylation, leading to the formation of N-acetylasulam, which retains the deuterated methoxy group. Another significant metabolite is sulfanilamide, which is formed by the cleavage of the carbamate group and therefore lacks the deuterium label. This clear distinction allows for the quantification of different metabolic routes, providing valuable data on the biochemical processing of the xenobiotic within the organism.

Isotopic Tracing for Biochemical Mechanism of Action (MoA) Studies

The primary mode of action of Asulam is the inhibition of the enzyme dihydropteroate synthase (DHPS). lsuagcenter.comchemicalwarehouse.comherts.ac.uk This enzyme is crucial for the synthesis of folic acid, an essential cofactor in the biosynthesis of nucleic acids and some amino acids. lsuagcenter.com By inhibiting DHPS, Asulam disrupts these vital metabolic pathways, leading to the cessation of growth and eventual death of susceptible plants. chemicalwarehouse.com

Asulam-d3 (methoxy-d3) can be a valuable probe in detailed studies of its interaction with DHPS. In competitive binding assays, the use of the labeled compound can help in accurately quantifying its binding affinity for the enzyme's active site. Asulam acts as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (pABA). wikipedia.org

By using Asulam-d3, researchers can perform sensitive experiments to measure the displacement of labeled pABA from the enzyme or, conversely, the displacement of labeled Asulam by pABA or other potential inhibitors. These studies can provide precise data on the inhibition constants (Ki) and help in understanding the structural determinants of inhibitor binding. The stability of the deuterium label ensures that the detected signal originates from the intact inhibitor molecule and not from a metabolic byproduct.

The use of isotopically labeled compounds is a cornerstone of pharmacokinetic and metabolic studies in non-human organisms. Asulam-d3 (methoxy-d3) allows for the precise quantification of the absorption, distribution, metabolism, and excretion (ADME) of Asulam in various organisms, from insects to aquatic life and mammals.

Following administration of Asulam-d3, its concentration and the concentration of its deuterated metabolites can be measured in different tissues and excreta over time. This provides a detailed picture of its bioavailability, tissue distribution, and clearance rates. Such studies are essential for assessing the potential for bioaccumulation and for understanding the toxicological profile of the herbicide in non-target species. researchgate.net

For example, studies with [14C]Asulam in bracken have shown that the herbicide is translocated to the rhizome system, where it accumulates in active and dormant buds. researchgate.net The use of a stable isotope label like in Asulam-d3, coupled with high-resolution mass spectrometry, could provide even more detailed information on the chemical form of the accumulated residue in these tissues.

Environmental Fate and Transport Research with Asulam D3 Methoxy D3

Persistence and Environmental Half-Life Determinations in Varied Environmental Compartments

The persistence of a chemical compound in the environment is a key factor in determining its potential for long-term impact. The environmental half-life, or DT50 (the time required for 50% of the initial concentration to dissipate), is a standard metric for persistence.

Soil Incubation Studies (Aerobic and Anaerobic)

The degradation of Asulam-d3 (methoxy-d3) in soil is significantly influenced by the presence of oxygen. Under aerobic (oxygen-present) conditions, the compound is relatively unstable. epa.gov Laboratory studies report biodegradation half-lives ranging from 8 to 28 days. nih.gov One study noted a typical aerobic soil DT50 of just 4.6 days for the sodium salt form. herts.ac.uk The half-life in topsoil can be up to 6 weeks. ethz.ch This degradation is primarily a biological process, with microorganisms such as Flavobacterium, Curtobacterium, and Pseudomonas species identified as capable of breaking down the molecule. ethz.ch

Conversely, under anaerobic (oxygen-absent) conditions, Asulam-d3 (methoxy-d3) is very stable. epa.gov This suggests that in waterlogged or deep soil environments where oxygen is limited, the compound will persist for much longer periods.

Photolytic degradation, or breakdown by sunlight, also plays a role. On the surface of air-dried soil, the photolytic half-life has been measured at 40 hours, while on moist soil, it increases to 208 hours. nih.gov

ConditionHalf-Life (DT50)Reference
Aerobic Biodegradation8 - 28 days nih.gov
Aerobic (Topsoil)Up to 42 days (6 weeks) ethz.ch
AnaerobicVery Stable epa.gov
Photolysis (Air-Dried Soil)40 hours nih.gov
Photolysis (Moist Soil)208 hours nih.gov

Aquatic System Fate (Water and Sediment)

In aquatic systems, the fate of Asulam-d3 (methoxy-d3) is largely dictated by the presence of light. The compound is stable in water in the absence of light but is unstable when exposed to sunlight. epa.gov The photolytic half-life in water is extremely short, measured at approximately 2 hours. epa.govnih.gov This rapid photodegradation is a primary dissipation pathway in surface waters.

In contrast, microbial degradation in water is not a significant environmental fate process, with a reported biodegradation half-life of over one year. nih.gov This indicates that in dark conditions, such as in deep water or where light penetration is minimal, the compound may be persistent. herts.ac.ukherts.ac.uk

In sediments, particularly under anaerobic conditions, Asulam-d3 (methoxy-d3) is very stable, similar to its behavior in anaerobic soil. epa.gov

CompartmentConditionHalf-Life (DT50)Reference
WaterPhotolysis (Sunlight)~2 hours epa.govnih.gov
WaterBiodegradation>1 year nih.gov
WaterDark ConditionsStable / Persistent epa.govherts.ac.ukherts.ac.uk
SedimentAnaerobicVery Stable epa.gov

Mobility and Sorption Phenomena in Environmental Matrices

The mobility of a compound determines its ability to move through the environment, particularly its potential to leach from soil into groundwater. This is largely governed by its adsorption and desorption characteristics.

Leaching Potential and Groundwater Contamination Modeling

Due to its high mobility and weak adsorption to soil, Asulam-d3 (methoxy-d3) has a strong potential to leach into groundwater. epa.gov This is somewhat counterintuitive given its relatively rapid degradation in aerobic soils. Standard soil leaching models, which heavily weigh degradation rates, have sometimes predicted that leaching to groundwater is not expected. researchgate.netnih.gov

However, field monitoring has contradicted these models. The compound has been frequently detected in groundwater monitoring sites, albeit at low concentrations. researchgate.netnih.gov For instance, in a study of 112 groundwater sites in Switzerland, Asulam (B1667650) was detected at concentrations up to 0.017 µg/L. researchgate.netnih.gov These findings suggest that pathways not always considered in standard models may contribute to groundwater contamination. One such proposed pathway is the uptake of the compound by deep-rooted weeds, translocation to the roots, and subsequent exudation into the subsoil below the zone of most active degradation. researchgate.netnih.gov

Bioavailability and Uptake in Environmental Systems (Non-Target Organisms/Plants)

As a systemic herbicide, Asulam-d3 (methoxy-d3) is designed to be taken up by plants. herts.ac.uk Research confirms its bioavailability and uptake by both target and non-target plant species.

A field trial studying the weed Rumex alpinus (dock) found that after foliar application, residues in the leaves declined rapidly, from approximately 100 mg/kg to 3 mg/kg within three weeks. nih.gov Concurrently, residues in the roots increased, reaching a maximum of 6.5 mg/kg after two weeks before declining. nih.gov This demonstrates rapid uptake and translocation within the plant. nih.gov Maximum root residues corresponded to about 2.6% of the total amount applied. nih.gov

Studies on non-target plants, particularly ferns, have shown high sensitivity, indicating significant uptake. In one study, eight different fern species were exposed to various application rates. continental.edu.peresearchgate.net All tested species were severely damaged at the highest rate, with maximum damage observed one year after spraying. continental.edu.peresearchgate.net Some research suggests that certain non-target ferns are considerably more damaged by the herbicide than the target weed, bracken (Pteridium aquilinum). researchgate.net This high sensitivity underscores the bioavailability of the compound to a range of non-target plant species. epa.gov

Root Uptake and Translocation in Plants

Asulam is a systemic herbicide, meaning it can be absorbed by a plant and moved to other parts of the plant. chemicalwarehouse.com While it is primarily applied to the foliage, root uptake is also a potential pathway for its entry into plants, particularly in agricultural settings where the herbicide may be present in the soil.

Once absorbed by the roots, asulam is translocated throughout the plant's vascular system. This movement is crucial for its herbicidal efficacy, as it allows the compound to reach its sites of action, which are typically areas of active growth. The translocation of asulam generally follows a "source-to-sink" pattern, moving from the point of uptake (the source) to areas of high metabolic activity and growth (the sinks), such as the rhizomes, frond buds, and root tips. researchgate.net

Research on bracken (Pteridium aquilinum) using radiolabeled asulam ([14C]asulam) has demonstrated extensive translocation to the rhizome system, including both active and dormant buds. researchgate.net This study also found that environmental factors such as high humidity and high temperature can significantly increase both uptake and subsequent basipetal (downward) translocation. researchgate.net

A study on dock plants (Rumex species) has also provided valuable insights into the translocation of asulam. In a field trial with Rumex alpinus, residues of asulam were found to decline in the leaves while reaching a maximum concentration in the roots approximately two weeks after treatment. This indicates a rapid and significant translocation of the herbicide from the foliage to the root system. The study also highlighted that a portion of the translocated asulam can be exuded from the roots into the surrounding soil, a process that could contribute to its presence in groundwater.

The table below summarizes key findings related to the root uptake and translocation of asulam in plants, which can be extrapolated to understand the behavior of Asulam-d3 (methoxy-d3).

Plant SpeciesKey Findings
Bracken (Pteridium aquilinum)Translocation follows a 'source-to-sink' pattern, with significant accumulation in rhizome apices, frond buds, and root tips. researchgate.net
High humidity and temperature enhance uptake and basipetal translocation. researchgate.net
Dock (Rumex alpinus)Rapid and significant translocation from leaves to roots observed, with maximum root concentrations reached after two weeks.
Dock (Rumex obtusifolius)Asulam is exuded from the roots into the soil, potentially contributing to groundwater contamination.

Accumulation in Terrestrial and Aquatic Biota (Excluding Mammalian Toxicity)

The potential for a chemical to accumulate in living organisms, known as bioaccumulation, is a critical aspect of its environmental risk assessment. For asulam, and by extension Asulam-d3 (methoxy-d3), the available data suggests a low to moderate potential for accumulation in biota.

According to the University of Hertfordshire's Agriculture & Environment Research Unit (AERU) database, asulam presents a risk of bioaccumulation. herts.ac.uk It is also classified as moderately toxic to a range of organisms including birds, aquatic invertebrates, honeybees, and earthworms. herts.ac.ukherts.ac.uk

The U.S. Environmental Protection Agency (EPA) has stated that asulam does not accumulate in fish. epa.gov However, the agency also notes that levels of concern have been exceeded for terrestrial and semi-aquatic plants, which is consistent with its mode of action as a herbicide. epa.gov For other types of organisms, there is a lack of comprehensive data on chronic effects and accumulation. For instance, chronic risks to birds and aquatic invertebrates could not be fully assessed by the EPA due to insufficient data. epa.gov

The following table provides a summary of the information available on the accumulation of asulam in various biota, which serves as an indicator for the expected behavior of Asulam-d3 (methoxy-d3).

Biota CategoryAccumulation Potential and Effects
Terrestrial Biota
PlantsLevels of concern for accumulation are exceeded in terrestrial and semi-aquatic plants. epa.gov
BirdsChronic risk and accumulation potential have not been fully assessed due to lack of data. epa.gov Classified as moderately toxic. herts.ac.ukherts.ac.uk
EarthwormsClassified as moderately toxic, indicating some level of uptake and effect. herts.ac.ukherts.ac.uk
HoneybeesClassified as moderately toxic. herts.ac.ukherts.ac.uk
Aquatic Biota
FishDoes not accumulate in fish. epa.gov
Aquatic InvertebratesChronic risk and accumulation potential have not been fully assessed due to lack of data. epa.gov Classified as moderately toxic. herts.ac.ukherts.ac.uk
Aquatic PlantsLevels of concern for accumulation are exceeded. epa.gov

It is important to note that while the information on asulam provides a strong foundation for understanding the environmental fate of Asulam-d3 (methoxy-d3), further research specifically on the deuterated compound would be beneficial to confirm these assumptions and provide a more complete picture of its behavior in the environment.

Comparative Analysis and Isotope Effects in Asulam D3 Methoxy D3 Research

Methodological Implications of Isotope Effects on Quantitative Analysis

Deuterated standards like Asulam-d3 are invaluable in quantitative analysis, particularly in methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS). The use of a deuterated internal standard can significantly improve the accuracy and precision of quantification by compensating for matrix effects and variations in sample preparation and instrument response.

However, it is crucial to be aware of potential isotopic effects during analysis. For instance, in reversed-phase HPLC, deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. This chromatographic shift, known as the "isotope effect in chromatography," is typically small but needs to be considered when developing and validating analytical methods to ensure accurate peak integration.

Furthermore, in mass spectrometry, the fragmentation patterns of Asulam-d3 may differ slightly from those of Asulam (B1667650), which could impact the selection of quantifier and qualifier ions in selected reaction monitoring (SRM) experiments.

Table 2: Methodological Considerations for Asulam-d3 in Quantitative Analysis

Analytical Technique Implication of Isotope Effects Mitigation Strategy
HPLC Potential for slight retention time shifts between Asulam and Asulam-d3. Method development should confirm baseline separation or co-elution and adjust integration parameters accordingly.

| Mass Spectrometry | Different m/z values for molecular and fragment ions. Potential for altered fragmentation efficiency. | Selection of appropriate precursor and product ions for both analyte and internal standard. Validation of fragmentation consistency across a range of concentrations. |

Development of Predictive Models Incorporating Isotopic Differentiation

Predictive models are increasingly used to estimate the environmental fate and behavior of pesticides. Incorporating isotopic differentiation into these models can enhance their accuracy and predictive power. For Asulam-d3, such models could be developed to:

Predict Degradation Rates: By incorporating KIE values, models can more accurately predict the degradation half-life of Asulam-d3 in various environmental compartments compared to its non-deuterated form.

Elucidate Transformation Pathways: Models can simulate how the KIE influences the branching ratios of different degradation pathways, helping to predict the formation and concentration of various transformation products.

Refine Analytical Predictions: In analytical chemistry, probability models can be used to accurately predict the mass spectral patterns of partially deuterated analytes, which is useful for interpreting mass spectrometry data. nih.gov

The development of these predictive models often involves combining molecular simulations with experimental data, such as that obtained from hydrogen-deuterium exchange mass spectrometry (HDX-MS). biorxiv.orgresearchgate.netresearchgate.netacs.org While specific models for Asulam-d3 are not yet prevalent, the methodologies developed for other compounds provide a clear framework for future research in this area.

Future Directions and Emerging Research Avenues for Asulam D3 Methoxy D3

Integration with Advanced Omics Technologies for Comprehensive Metabolic Mapping

The use of stable isotope-labeled compounds is a gold standard for tracing metabolic pathways and quantifying endogenous metabolites within complex biological systems. eurisotop.com Asulam-d3 (methoxy-d3) is exceptionally well-suited for these applications in the field of metabolomics. When a biological system (such as a soil microorganism or a plant) is exposed to Asulam-d3 (methoxy-d3), the deuterium (B1214612) label acts as a tracer, allowing researchers to follow the transformation of the parent compound into its various metabolites.

This approach overcomes a significant challenge in metabolomics: distinguishing true metabolites from the vast number of other detected signals that can arise from experimental contaminants or background noise. eurisotop.com By using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can specifically track the mass shift imparted by the deuterium atoms. nih.govnih.gov This enables the unambiguous identification and quantification of metabolites directly derived from asulam (B1667650), such as sulfanilamide (B372717) and acetylasulam. nih.govethz.ch

Future research can leverage Asulam-d3 (methoxy-d3) to:

Map Novel Degradation Pathways: Elucidate previously unknown microbial or plant-mediated degradation pathways of asulam.

Quantify Metabolic Flux: Determine the rates (or flux) of metabolic reactions, providing a dynamic understanding of how quickly asulam is transformed under different environmental conditions. eurisotop.com This is a significant advantage over traditional methods that only measure static metabolite concentrations. eurisotop.com

Differential Metabolomics: Compare the metabolic profiles of different microbial species or plant varieties to identify those with enhanced capabilities for degrading asulam.

Table 1: Hypothetical Metabolic Mapping Study Using Asulam-d3 (methoxy-d3)

AnalyteMass (Unlabeled Asulam)Mass (Asulam-d3 derived)Observed in SampleImplication
Asulamm/z 230m/z 233YesParent compound tracked.
Sulfanilamidem/z 172m/z 172YesMetabolite formed after loss of the methoxy-d3 group.
Acetylasulamm/z 272m/z 275YesLabeled metabolite identified, confirming pathway.
Unknown Metabolite X-m/z 249YesA novel labeled metabolite is detected, indicating a new pathway.

Application in Climate Change Impact Studies on Agrochemical Fate

Climate change is predicted to alter the environmental fate and transport of agrochemicals through changes in temperature, precipitation patterns, and soil moisture. whiterose.ac.ukuu.nl Asulam is known to be highly mobile in soil and its degradation is influenced by environmental conditions, making it a relevant case study. epa.govnih.gov However, tracking its precise movement and degradation in complex environmental systems can be challenging.

Asulam-d3 (methoxy-d3) provides a powerful tool for these studies. As an isotopic tracer, it can be introduced into controlled environmental models (e.g., soil lysimeters, aquatic microcosms) that simulate various climate change scenarios, such as prolonged drought or intense rainfall events. nih.gov Researchers can then accurately trace the partitioning of the labeled compound and its degradation products between soil, water, and air over time.

Key research applications include:

Leaching and Runoff: Quantifying the extent to which altered rainfall patterns increase the leaching of asulam into groundwater or its transport via surface runoff into aquatic ecosystems. epa.gov

Degradation Rates: Determining how rising temperatures and changing soil moisture levels affect the rate of microbial and photochemical degradation of asulam. nih.gov

The data from these tracer studies will be invaluable for refining predictive environmental fate models, which are currently used to assess the potential risks of pesticides. whiterose.ac.ukresearchgate.net

Development of Novel Remediation Strategies Based on Mechanistic Understanding

Effective remediation of sites contaminated with agrochemicals relies on a thorough understanding of their degradation mechanisms. Isotopic tracers like Asulam-d3 (methoxy-d3) are instrumental in gaining this deep mechanistic insight. By tracing the labeled compound, researchers can identify the specific microorganisms responsible for its breakdown and the enzymatic pathways involved.

For instance, studies can pinpoint the rate-limiting steps in the aerobic or anaerobic degradation of asulam. ethz.ch This knowledge is critical for developing enhanced bioremediation strategies. If a particular microbial enzymatic step is identified as a bottleneck, it might be possible to stimulate the responsible microbial populations through the addition of specific nutrients (biostimulation) or introduce microorganisms with superior degradation capabilities (bioaugmentation).

Furthermore, understanding the degradation pathway helps in monitoring the effectiveness of remediation efforts. Instead of just tracking the disappearance of the parent compound, analytical methods can target the appearance of specific, isotopically labeled degradation products, providing a more complete picture of the remediation process.

Computational Chemistry and Molecular Dynamics Simulations Supported by Isotopic Data

Computational chemistry and molecular dynamics (MD) simulations are increasingly used to predict the environmental fate and degradation pathways of chemicals. nih.govpurdue.edu These models simulate the interactions between molecules at an atomic level, providing insights into reaction mechanisms and kinetics. mdpi.com

However, the accuracy of these computational models depends on their validation against real-world experimental data. Data obtained from studies using Asulam-d3 (methoxy-d3) can provide a crucial link between theory and experiment. For example, the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—can be measured experimentally by comparing the degradation rates of labeled and unlabeled asulam. This experimental KIE can then be compared to the KIE predicted by computational models. A close match provides strong validation for the proposed reaction mechanism within the model.

This integrated approach allows for:

Refinement of Reaction Mechanisms: Using isotopic data to confirm or refute computationally predicted degradation pathways.

Improved Predictive Accuracy: Calibrating computational models to more accurately predict the degradation rates and environmental persistence of asulam and related compounds.

Investigation of Transient Intermediates: Combining experimental and computational results to identify short-lived, unstable intermediates in the degradation pathway that are difficult to detect experimentally.

Role in Advancing Regulatory Science Methodologies (Focusing on Analytical and Environmental Fate Aspects, Excluding Risk Assessment)

In regulatory science, the development of robust and reliable analytical methods is paramount for monitoring chemicals in the environment and ensuring data integrity in submissions to agencies like the EPA. dsinpharmatics.comgmp-compliance.org Stable isotope-labeled internal standards are the gold standard for quantitative analysis by LC-MS/MS because they can compensate for variations in sample preparation and instrument response. nih.govnih.gov

Asulam-d3 (methoxy-d3), being chemically identical to asulam but with a distinct mass, is the ideal internal standard for its analysis. lgcstandards.com When added to an environmental sample (e.g., water, soil) at a known concentration, it co-elutes with the native (unlabeled) asulam during chromatography. By comparing the mass spectrometer's signal for the labeled standard to the signal for the native analyte, a highly accurate and precise quantification can be achieved.

The use of Asulam-d3 (methoxy-d3) enhances regulatory science by:

Improving Method Validation: Facilitating the development and validation of highly sensitive and specific analytical methods for asulam, as required by regulatory bodies. researchgate.netpcdn.co

Increasing Data Reliability: Ensuring the high quality and defensibility of environmental monitoring data used in environmental fate assessments. epa.gov

Supporting International Standards: Aligning with best practices for chemical analysis, which are increasingly important in a global regulatory landscape.

Table 2: Role of Asulam-d3 (methoxy-d3) as an Internal Standard in Regulatory Analysis

Analytical StepChallenge without Internal StandardSolution with Asulam-d3 (methoxy-d3)
Sample ExtractionIncomplete or variable recovery of the analyte.The ratio of analyte to standard remains constant, correcting for recovery losses.
Mass Spectrometry IonizationMatrix effects can suppress or enhance the analyte signal, leading to inaccurate results.The internal standard experiences the same matrix effects, allowing for accurate ratio-based quantification.
Instrument VariabilityFluctuations in instrument performance can affect signal intensity.Any fluctuation affects both the analyte and the standard, leaving their ratio unchanged.

Q & A

Q. What are the validated methods for synthesizing Asulam-d3 (methoxy-d3) and confirming its isotopic purity?

Asulam-d3 is synthesized by replacing three hydrogen atoms in the methoxy group with deuterium. Key steps include:

  • Deuteration : Using deuterated reagents (e.g., CD3I) under controlled conditions to ensure selective substitution .
  • Purification : Chromatographic techniques (e.g., HPLC) to isolate the deuterated compound from non-deuterated byproducts .
  • Purity Confirmation :
  • NMR Spectroscopy : To verify the absence of non-deuterated methoxy groups (δ~3.3 ppm for CH3 vs. absence for CD3) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (233.26 g/mol) and isotopic enrichment (99 atom % D) .

Q. Which analytical techniques are recommended for detecting Asulam-d3 in complex biological or environmental matrices?

  • LC-MS/MS : Use deuterated internal standards (e.g., MMPB-d3) to correct for matrix effects and improve quantification accuracy. Example parameters:
  • Column : C18 reversed-phase.
  • Ionization : Electrospray ionization (ESI) in negative mode .
    • Isotopic Dilution : Spike samples with Asulam-d3 to validate recovery rates and minimize interference .

Q. What protocols ensure the stability of Asulam-d3 during storage and experimental use?

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent deuterium exchange with ambient moisture .
  • Handling : Use anhydrous solvents (e.g., deuterated DMSO) in reactions to maintain isotopic integrity .

Advanced Research Questions

Q. How can researchers design experiments to investigate degradation pathways of Asulam-d3 in environmental systems?

  • Isotopic Tracing : Use Asulam-d3 to track metabolic byproducts via LC-HRMS, focusing on methoxy-d3 group retention in degradation intermediates .
  • Controlled Variables :
  • pH: Test stability under acidic (pH 4) and alkaline (pH 9) conditions to identify hydrolysis-sensitive bonds .
  • Microbial Activity: Incubate with soil microbiota and analyze deuterated metabolites to map biodegradation routes .

Q. How should conflicting data on Asulam-d3’s environmental persistence be resolved?

  • Multi-Method Validation : Compare results from LC-MS/MS, NMR, and isotopic labeling across independent labs to identify methodological biases .
  • Systematic Review : Analyze studies for variables like temperature, sample preparation, and detection limits that may explain discrepancies .

Q. What experimental controls are critical when assessing the impact of isotopic purity on Asulam-d3’s bioactivity?

  • Batch Comparison : Test batches with varying deuterium enrichment (e.g., 95% vs. 99% atom % D) to correlate isotopic purity with biological activity .
  • Negative Controls : Use non-deuterated Asulam in parallel to isolate isotopic effects from compound-specific interactions .

Methodological Considerations

  • Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of NMR, MS, and enzymatic assays) to resolve inconsistencies in degradation or toxicity studies .
  • Ethical Handling : Follow institutional guidelines for disposing of deuterated compounds, especially when ecological toxicity data are unavailable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.